molecular formula C21H21N5O2 B5517790 N-ethyl-N-[(5-ethyl-1,3,4-oxadiazol-2-yl)methyl]-2-phenylimidazo[1,2-a]pyridine-6-carboxamide

N-ethyl-N-[(5-ethyl-1,3,4-oxadiazol-2-yl)methyl]-2-phenylimidazo[1,2-a]pyridine-6-carboxamide

Cat. No.: B5517790
M. Wt: 375.4 g/mol
InChI Key: JGBYIAMFAYRSMS-UHFFFAOYSA-N
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Description

N-ethyl-N-[(5-ethyl-1,3,4-oxadiazol-2-yl)methyl]-2-phenylimidazo[1,2-a]pyridine-6-carboxamide is a useful research compound. Its molecular formula is C21H21N5O2 and its molecular weight is 375.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 375.16952493 g/mol and the complexity rating of the compound is 527. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Biological Evaluation

Compounds containing 1,2,4-oxadiazole rings and related heterocycles have been extensively studied for their synthesis methods and potential biological activities. For example, novel synthetic pathways have been developed to create oxadiazole derivatives with expected applications in treating hypertension (Kumar & Mashelker, 2007). Similarly, pyrazolopyrimidines derivatives have been synthesized and evaluated for their anticancer and anti-5-lipoxygenase agents, showcasing the structural versatility and potential therapeutic applications of these heterocycles (Rahmouni et al., 2016).

Antimicrobial Activities

The antimicrobial properties of heterocyclic compounds, especially those incorporating oxadiazole rings, have been a focus of research due to the urgent need for new antimicrobial agents. One study explored the antibacterial activity and mechanism of action of 1,3,4-oxadiazole thioether derivatives, demonstrating significant antibacterial activities against Xanthomonas oryzae pv. oryzae, a plant pathogen (Song et al., 2017).

Structural and Supramolecular Studies

The structural characterization and supramolecular aggregation of compounds with thiazolo[3, 2-a]pyrimidines have been investigated to understand their conformational features. Such studies provide insights into the molecular basis of their biological activity and potential applications in designing new compounds with desired properties (Nagarajaiah & Begum, 2014).

Antidiabetic Screening

Research has also extended into the antidiabetic potential of dihydropyrimidine derivatives, including those with 1,3,4-oxadiazole moieties. These compounds have been synthesized and evaluated in vitro for their α-amylase inhibition, a key target in managing diabetes (Lalpara et al., 2021).

Mechanism of Action

The mechanism of action of this compound would depend on its specific biological targets. Many compounds containing oxadiazole, imidazole, and pyridine rings have been found to have diverse biological activities .

Safety and Hazards

The safety and hazards associated with this compound would depend on its specific physical and chemical properties, as well as its biological activity. Proper handling and disposal procedures should be followed when working with this compound .

Future Directions

Future research on this compound could involve further exploration of its synthesis, characterization of its physical and chemical properties, investigation of its biological activity, and development of potential applications .

Properties

IUPAC Name

N-ethyl-N-[(5-ethyl-1,3,4-oxadiazol-2-yl)methyl]-2-phenylimidazo[1,2-a]pyridine-6-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21N5O2/c1-3-19-23-24-20(28-19)14-25(4-2)21(27)16-10-11-18-22-17(13-26(18)12-16)15-8-6-5-7-9-15/h5-13H,3-4,14H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JGBYIAMFAYRSMS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NN=C(O1)CN(CC)C(=O)C2=CN3C=C(N=C3C=C2)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.